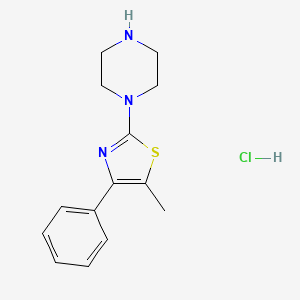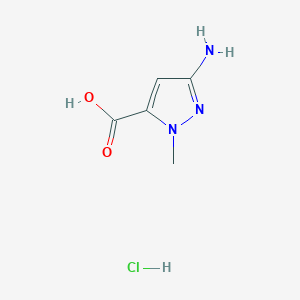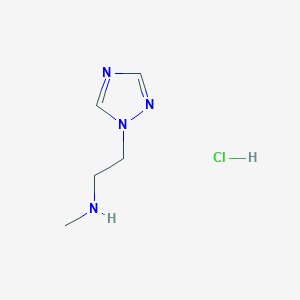
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride (MPTZ-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperazine family and is a derivative of the thiazole ring. It is a white solid, soluble in water and ethanol, and has a melting point of around 125°C. MPTZ-HCl has been used in a variety of biochemical and physiological studies and has demonstrated a wide range of applications.
科学研究应用
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has been used in a variety of scientific research applications. It has been used in the study of cell signaling pathways, as it has been found to inhibit the activity of protein kinase C (PKC). It has also been used in the study of neurotransmission, as it has been shown to inhibit the release of dopamine from neurons. Additionally, this compound has been used in the study of drug metabolism, as it has been found to inhibit the activity of cytochrome P450 enzymes.
作用机制
The mechanism of action of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of PKC, which is involved in the regulation of cell signaling pathways. It is also believed to inhibit the release of dopamine from neurons, which is involved in neurotransmission. Additionally, it is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of PKC, as well as inhibit the release of dopamine from neurons. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects in animal models.
实验室实验的优点和局限性
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible for a wide range of research applications. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it has a relatively low solubility in water and is not suitable for use in human clinical trials.
未来方向
There are a number of potential future directions for the use of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride. One potential direction is the use of this compound in the development of novel drugs for the treatment of neurological disorders. Additionally, it could be used in the development of new compounds for the treatment of inflammation and oxidative stress. Additionally, it could be used in the development of new compounds for the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism. Finally, it could be used in the development of new compounds for the treatment of cancer.
合成方法
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of piperazine and 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl) acetic acid, followed by treatment with hydrochloric acid. Another method involves the reaction of piperazine with 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl) ethyl ester, followed by treatment with hydrochloric acid. Both methods result in the formation of the desired compound, this compound.
属性
IUPAC Name |
5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.ClH/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17;/h2-6,15H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHHYDQJDNTFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)


![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%](/img/structure/B6351114.png)

![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)

![[2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)phenyl]amine sulfate (salt)](/img/structure/B6351157.png)

